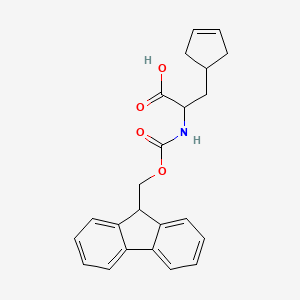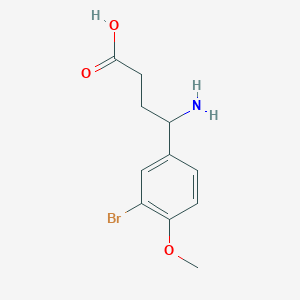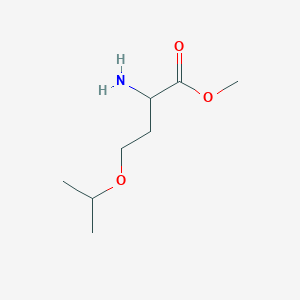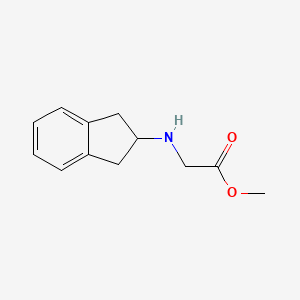
Methyl (2,3-dihydro-1h-inden-2-yl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2,3-dihydro-1h-inden-2-yl)glycinate is an organic compound that belongs to the class of indane derivatives. This compound is characterized by its unique structure, which includes an indane moiety attached to a glycine ester. It is of interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2,3-dihydro-1h-inden-2-yl)glycinate typically involves the reaction of indane derivatives with glycine esters under specific conditions. One common method involves the use of a base-catalyzed reaction where the indane derivative is reacted with methyl glycinate in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2,3-dihydro-1h-inden-2-yl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The indane moiety can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted indane derivatives .
Applications De Recherche Scientifique
Methyl (2,3-dihydro-1h-inden-2-yl)glycinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its medicinal properties includes exploring its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism by which Methyl (2,3-dihydro-1h-inden-2-yl)glycinate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2,3-dihydro-1H-inden-1-amine: This compound shares a similar indane structure but differs in its functional groups.
1H-Inden-1-ol, 2,3-dihydro-: Another indane derivative with a hydroxyl group instead of a glycine ester.
5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one: A compound with a methylene group and methoxy substituents on the indane ring.
Uniqueness
Methyl (2,3-dihydro-1h-inden-2-yl)glycinate is unique due to its combination of an indane moiety with a glycine ester. This structure imparts specific chemical and biological properties that distinguish it from other indane derivatives.
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
methyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)8-13-11-6-9-4-2-3-5-10(9)7-11/h2-5,11,13H,6-8H2,1H3 |
Clé InChI |
MQTJTXXFOGORIC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CNC1CC2=CC=CC=C2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



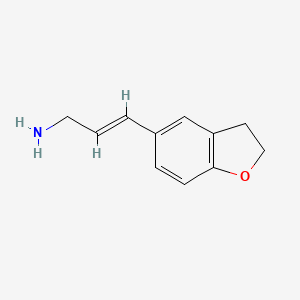


![3-[4-(2-hydroxyethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13546672.png)

